molecular formula C12H4Cl6 B1345198 2,3,3',4',5',6-Hexachlorobiphenyl CAS No. 74472-45-0

2,3,3',4',5',6-Hexachlorobiphenyl

Cat. No.: B1345198
CAS No.: 74472-45-0
M. Wt: 360.9 g/mol
InChI Key: HAZQOLYHFUUJJN-UHFFFAOYSA-N
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Description

2,3,3’,4’,5’,6-Hexachlorobiphenyl is a polychlorinated biphenyl (PCB) compound, which belongs to a group of synthetic organic chemicals known for their environmental persistence and potential health hazards. These compounds were widely used in industrial applications, including as dielectric fluids in transformers and capacitors, until their production was banned due to their toxic effects and environmental persistence .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,3’,4’,5’,6-Hexachlorobiphenyl can be synthesized through various chemical reactions. One common method involves the Ullmann reaction, where chlorinated biphenyls are synthesized over copper powder at elevated temperatures (around 230°C) . This reaction typically involves the coupling of chlorinated benzene derivatives under anhydrous conditions.

Industrial Production Methods

Industrial production of polychlorinated biphenyls, including 2,3,3’,4’,5’,6-Hexachlorobiphenyl, was historically carried out through the chlorination of biphenyl in the presence of a catalyst. This process resulted in mixtures of different PCB congeners, which were then separated and purified for various applications .

Chemical Reactions Analysis

Types of Reactions

2,3,3’,4’,5’,6-Hexachlorobiphenyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,3’,4’,5’,6-Hexachlorobiphenyl has been extensively studied for its environmental and biological effects. Some key applications include:

Mechanism of Action

The mechanism of action of 2,3,3’,4’,5’,6-Hexachlorobiphenyl involves its interaction with cellular components, leading to various toxic effects. It disrupts cellular calcium homeostasis and translocation of protein kinase C by increasing ryanodine binding to calcium channels . This disruption can lead to altered cellular signaling and potential toxic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’,3,3’,4,4’-Hexachlorobiphenyl
  • 2,3,3’,4,4’,5-Hexachlorobiphenyl
  • 2,2’,4,4’,5,5’-Hexachlorobiphenyl

Uniqueness

2,3,3’,4’,5’,6-Hexachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and biological effects. Compared to other hexachlorobiphenyls, it may exhibit different toxicological profiles and environmental behaviors .

Properties

IUPAC Name

1,2,3-trichloro-5-(2,3,6-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-6-1-2-7(14)12(18)10(6)5-3-8(15)11(17)9(16)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZQOLYHFUUJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074234
Record name 2,3,3',4',5',6-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74472-45-0
Record name 2,3,3',4',5',6-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',4',5',6-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4',5',6-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NP0VW2MQN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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